

Addressing Skin and Eye Irritation When Handling Bis(hydroxymethyl)urea: A Technical Guide

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Compound of Interest

Compound Name: Bis(hydroxymethyl)urea

Cat. No.: B073432

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(hydroxymethyl)urea (CAS No. 140-95-4), also known as dimethylolurea, is a white, water-soluble solid organic compound. It serves as a key intermediate in the production of urea-formaldehyde resins and is noted for its utility as a corrosion inhibitor. Given its reactive nature as a formaldehyde-releasing agent, a thorough understanding of its potential to cause skin and eye irritation is critical for ensuring occupational safety and appropriate handling by researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the skin and eye irritation profile of **Bis(hydroxymethyl)urea**. It summarizes available toxicological data, delves into the molecular mechanisms of chemical-induced irritation, and provides detailed protocols for standard in vitro assessment methods.

Hazard Identification and Classification

Bis(hydroxymethyl)urea is consistently classified as a substance that causes serious eye irritation. According to harmonized classifications and notifications to the European Chemicals Agency (ECHA), it is labeled with the hazard statement H319, corresponding to Eye Irritation Category 2A.^{[1][2]}

The classification for skin irritation is less definitive. While some safety data sheets (SDS) indicate a potential for skin irritation, other toxicological summaries based on in vivo animal data conclude that it is not a skin irritant. A Local Lymph Node Assay (LLNA) conducted in mice determined that **Bis(hydroxymethyl)urea** is not a skin sensitizer.^[1]

Quantitative Irritation Data

Quantitative data from standardized in vivo and in vitro irritation studies are essential for a complete risk assessment. While several key studies are cited in regulatory documents and safety data sheets for **Bis(hydroxymethyl)urea**, the specific numerical results (e.g., mean tissue viability percentages, Draize scores) are not consistently available in publicly accessible literature. The following tables summarize the qualitative findings from these studies.

Table 1: Summary of Skin Irritation Data for **Bis(hydroxymethyl)urea**

Test Method	Species/Model	Guideline	Result	Classification	Reference
In vivo Skin Irritation	Rabbit	OECD 404	No irritation	Not Classified	
In vitro Skin Irritation	Reconstructed Human Epidermis	OECD 439	No irritation	Not Classified	
Skin Sensitization (LLNA)	Mouse	OECD 429	Negative	Not a Sensitizer	^[1]

Table 2: Summary of Eye Irritation Data for **Bis(hydroxymethyl)urea**

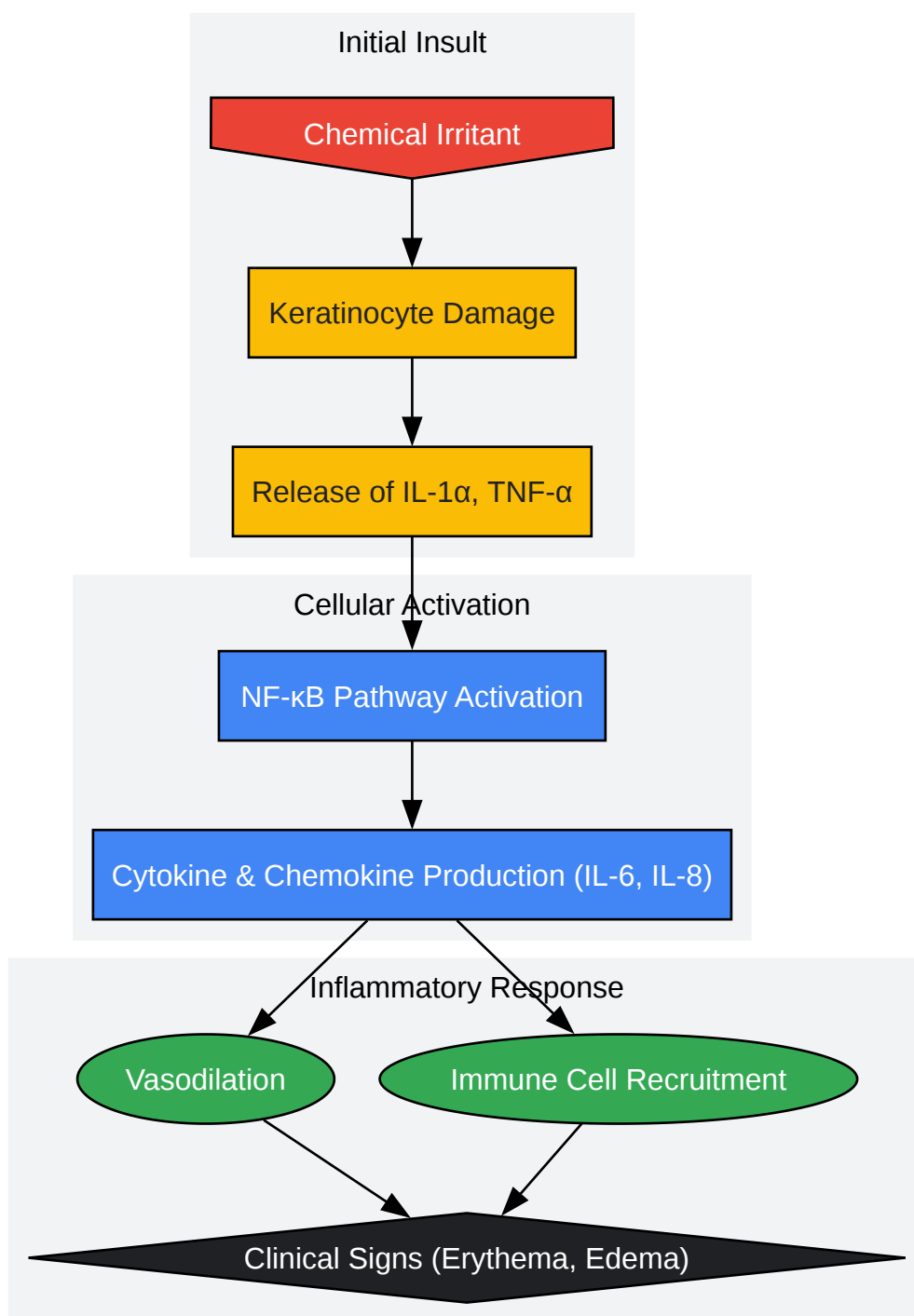
Test Method	Species/Model	Guideline	Result	Classification	Reference
In vivo Eye Irritation	Rabbit	OECD 405	No irritation	Not Classified	[1]
In vitro BCOP Test	Bovine Cornea	OECD 437	Non-corrosive	Not Applicable	[1]
In vitro RhCE Test	Reconstructed Human Cornea	OECD 492	Positive	Irritant (Cat. 2)	[1]

Note: The conflicting results between in vivo and in vitro eye irritation studies highlight the complexity of toxicological assessment and the varying sensitivity of different test systems.

Mechanisms of Chemical-Induced Irritation

Skin Irritation Signaling Pathway

Chemical irritants disrupt the homeostasis of the epidermis, primarily by damaging keratinocytes. This initial insult triggers a complex inflammatory cascade. Damaged keratinocytes release pre-formed pro-inflammatory mediators, most notably Interleukin-1 alpha (IL-1 α), as well as other cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF- α), IL-6, and IL-8. These mediators activate signaling pathways, such as the NF- κ B pathway, in surrounding keratinocytes and resident immune cells (e.g., Langerhans cells). This leads to the production of more inflammatory signals, vasodilation, and the recruitment of immune cells from the circulation, manifesting as erythema (redness) and edema (swelling).

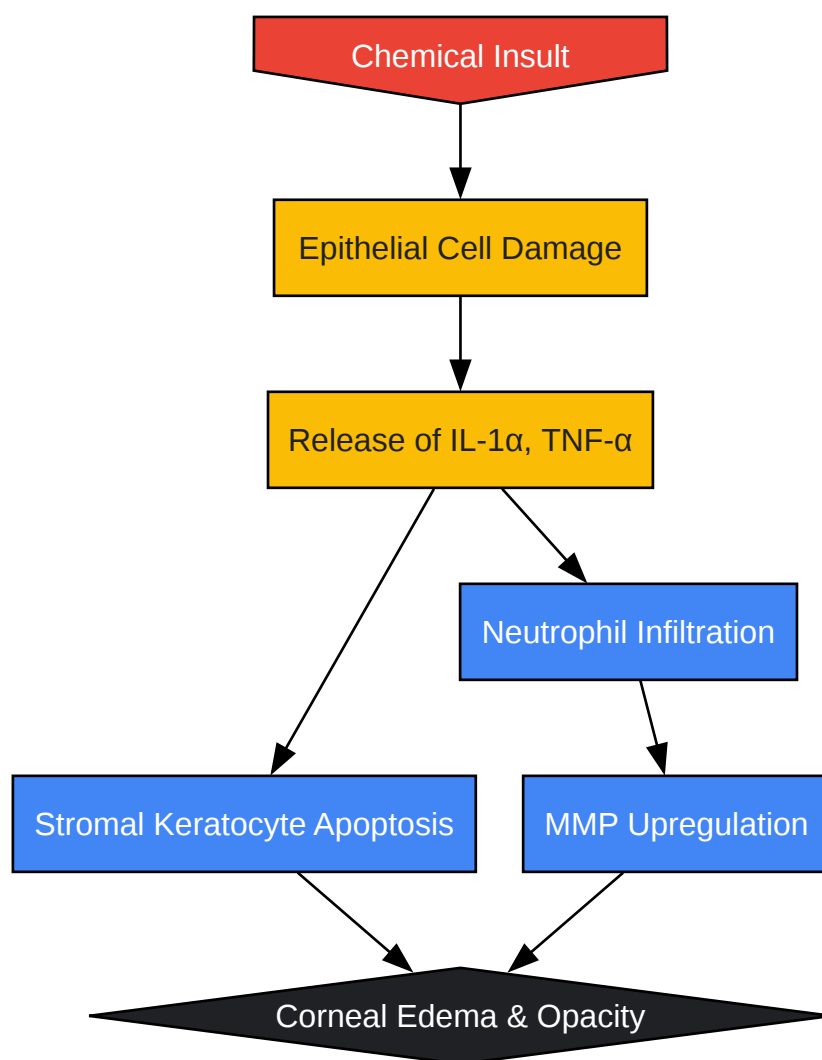


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Caption: Simplified signaling pathway for chemical-induced skin irritation.

Eye Irritation Signaling Pathway

The cornea is a non-vascularized tissue, and its response to chemical injury is critical for maintaining visual clarity. A chemical insult can damage the corneal epithelium, triggering the release of pro-inflammatory cytokines like IL-1 α and TNF- α from the epithelial cells. These mediators initiate an inflammatory cascade in the corneal stroma, leading to keratocyte apoptosis, neutrophil infiltration, and an increase in matrix metalloproteinases (MMPs). This can result in corneal opacity, edema, and, in severe cases, ulceration and permanent vision loss.



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Caption: Key events in the chemical-induced eye irritation cascade.

Experimental Protocols

Modern toxicological assessment relies heavily on validated in vitro methods that use reconstructed human tissues to replace or reduce animal testing. The following sections detail the methodologies for the standard tests used to evaluate skin and eye irritation.

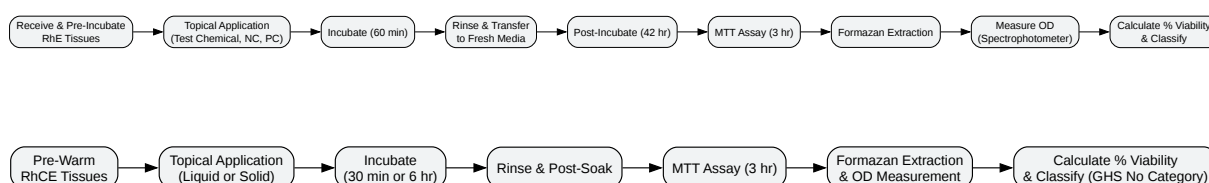
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE). The endpoint is cell viability, determined by the enzymatic reduction of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to a purple formazan salt by mitochondrial dehydrogenases in viable cells.

Methodology:

- Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated overnight in maintenance medium at 37°C, 5% CO₂.
- Test Chemical Application:
 - Triplicate tissues are used for the test chemical, a negative control (e.g., Dulbecco's Phosphate Buffered Saline - DPBS), and a positive control (e.g., 5% w/v Sodium Dodecyl Sulfate - SDS).
 - For liquids, 30 µL is applied topically. For solids, 25 mg is applied, typically moistened with deionized water.
- Exposure: The tissues are exposed to the test chemical for 60 minutes at 37°C, 5% CO₂.
- Post-Exposure Incubation: After exposure, the tissues are thoroughly rinsed to remove the test chemical and transferred to fresh medium. They are then incubated for 42 hours at 37°C, 5% CO₂.
- MTT Viability Assay:
 - Following the post-incubation period, tissues are transferred to a solution of MTT (e.g., 1 mg/mL) and incubated for 3 hours.

- The tissues are then placed in an extraction solvent (e.g., isopropanol) to dissolve the formed formazan.
- The optical density (OD) of the extract is measured using a spectrophotometer (e.g., at 570 nm).
- Data Analysis: The cell viability for each tissue is expressed as a percentage relative to the negative control tissues. A substance is identified as a GHS Category 2 irritant if the mean tissue viability is $\leq 50\%$.



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- 2. 1,3-bis(hydroxymethyl)urea [sitem.herts.ac.uk]
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